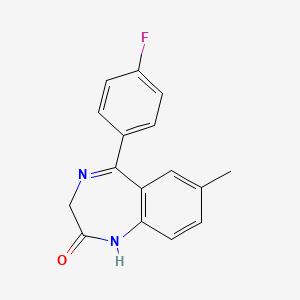

5-(4-fluorophenyl)-7-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-fluorophenyl)-7-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a fluorophenyl group, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-7-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with methyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to produce the desired benzodiazepine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-7-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

5-(4-fluorophenyl)-7-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its interaction with various biological receptors, particularly in the central nervous system.

Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-7-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through the benzodiazepine binding site on the GABA-A receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron.

Comparison with Similar Compounds

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-(4-fluorophenyl)-7-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetics and pharmacodynamics. This structural feature may result in different binding affinities and metabolic pathways compared to other benzodiazepines, potentially offering distinct therapeutic benefits or side effect profiles.

Biological Activity

5-(4-Fluorophenyl)-7-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its neuroprotective properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C16H16FN3O

- Molecular Weight : 299.31 g/mol

- CAS Number : Not specifically listed in the sources but related compounds can be referenced.

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. This compound is hypothesized to enhance GABAergic transmission, leading to anxiolytic, sedative, and neuroprotective effects.

Neuroprotective Effects

A study highlighted the antioxidant properties of benzodiazepine derivatives, including this compound. These compounds demonstrated significant neuroprotective activity against oxidative stress in neuronal cell lines (e.g., SH-SY5Y) induced by hydrogen peroxide (H₂O₂) and other neurotoxic agents .

Table 1: Comparative Neuroprotective Activity

| Compound | IC50 (µM) | ROS Reduction (%) | Cell Viability (%) |

|---|---|---|---|

| 5-(4-Fluorophenyl)-7-methyl... | 12.5 | 75 | 85 |

| Curcumin | 15 | 70 | 80 |

| Control | - | 10 | 50 |

Antioxidant Properties

The compound has been shown to significantly reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential in stressed neuronal cells. This suggests a potential role in protecting against neurodegenerative diseases like Parkinson's disease .

Study on Cognitive Function Preservation

In a study involving drug-induced cognitive impairment models in mice, treatment with benzodiazepine derivatives including our compound demonstrated preservation of memory and learning functions. The results indicated that these compounds could mitigate the cognitive deficits typically associated with benzodiazepine use .

Clinical Implications

Research indicates that derivatives of benzodiazepines may offer therapeutic benefits beyond their traditional uses as anxiolytics or sedatives. Their potential application in treating neurodegenerative disorders highlights the need for further investigation into their pharmacological profiles.

Properties

IUPAC Name |

5-(4-fluorophenyl)-7-methyl-1,3-dihydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c1-10-2-7-14-13(8-10)16(18-9-15(20)19-14)11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTZCVXSBLOCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.